

# A Comparative Analysis of ISAM-140 and AZD-4635 on Immune Cell Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two adenosine receptor antagonists, **ISAM-140** and AZD-4635, focusing on their impact on immune cell function. The information presented is based on available preclinical data to assist researchers in evaluating these molecules for immuno-oncology applications.

### Introduction

Adenosine in the tumor microenvironment is a key immunosuppressive molecule that hinders anti-tumor immunity by signaling through adenosine receptors on immune cells. Targeting these receptors is a promising strategy to restore immune function. This guide compares **ISAM-140**, a selective A2B receptor antagonist, and AZD-4635, a potent A2A receptor antagonist, providing insights into their distinct and overlapping effects on various immune cell populations.

### **Mechanism of Action**

Both **ISAM-140** and AZD-4635 function by blocking the immunosuppressive signals initiated by extracellular adenosine. However, they target different adenosine receptor subtypes, leading to potentially distinct biological outcomes.

• **ISAM-140** is a selective non-xanthinic antagonist of the adenosine A2B receptor.[1][2] The A2B receptor is typically activated by high concentrations of adenosine, which are often







found in the tumor microenvironment.

AZD-4635 is a potent and selective antagonist of the adenosine A2A receptor.[3][4] The A2A receptor has a high affinity for adenosine and is a major regulator of T cell and dendritic cell function.[3]





Click to download full resolution via product page

Caption: Adenosine signaling pathway and points of intervention for AZD-4635 and ISAM-140.



## **Comparative Performance Data**

The following tables summarize the quantitative data on the effects of **ISAM-140** and AZD-4635 on immune cell functions.

**Table 1: Receptor Binding Affinity and Selectivity** 

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity                                        |
|----------|-----------------|-----------------------|----------------------------------------------------|
| ISAM-140 | A2B             | 3.49 nM[5][6]         | >1000-fold over A1,<br>A2A, and A3<br>receptors[7] |
| AZD-4635 | A2A             | 1.7 nM[4]             | >30-fold over other<br>adenosine<br>receptors[4]   |

**Table 2: Effects on T Cell Function** 

| Parameter                                        | ISAM-140                                                                                                               | AZD-4635                                                                                                                                                   |
|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Proliferation Rescue (in presence of adenosine)  | Rescued proliferation of CD8+<br>T cells (naïve and effector) and<br>CD4+ T cells (central and<br>effector memory).[8] | Did not restore T cell proliferation in one direct comparative study.[8] However, other studies show it restores T cell function and proliferation.[9][10] |
| Cytokine Production                              | Rescued IFNy and perforin production in T cells.[11]                                                                   | Restored IFNy secretion in CD8+ T cells suppressed by an adenosine analog.[12]                                                                             |
| Tumor Infiltrating Lymphocyte (TIL) Infiltration | No effect on TIL infiltration in a tumor spheroid model.[8]                                                            | Increased infiltration of cytotoxic T cells into the tumor microenvironment.                                                                               |

### Table 3: Effects on Natural Killer (NK) Cell Function



| Parameter                                       | ISAM-140                       | AZD-4635                                                                  |
|-------------------------------------------------|--------------------------------|---------------------------------------------------------------------------|
| Proliferation Rescue (in presence of adenosine) | Rescued NK cell proliferation. | Did not restore NK cell proliferation in one direct comparative study.[8] |

Table 4: Effects on Dendritic Cell (DC) Function

| Parameter                           | ISAM-140           | AZD-4635                                                                                                                                                |
|-------------------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Maturation and Antigen Presentation | Data not available | Reverses the tolerogenic phenotype of human DCs and restores antigen-specific T cell activation.[9] Enhances antigen presentation by CD103+ DCs.[9][10] |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### T Cell Proliferation Assay (CFSE-based)

This protocol is a general guideline for assessing the rescue of T cell proliferation from adenosine-mediated suppression.





Click to download full resolution via product page

Caption: Workflow for a CFSE-based T cell proliferation assay.

#### Methodology:

• Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.



- CFSE Labeling: Resuspend PBMCs at 1 x 10<sup>7</sup> cells/mL in PBS and label with 5 μM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with five volumes of ice-cold culture medium.
- Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2 x 10<sup>5</sup> cells/well. Stimulate with anti-CD3/CD28 beads and IL-2 (100 IU/mL). Add adenosine (0.1 mM) to induce immunosuppression.
- Antagonist Treatment: Add ISAM-140 or AZD-4635 at desired concentrations (e.g., 12 μM).
- Incubation: Incubate the plate for 3-6 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8). Analyze by flow cytometry to measure CFSE dilution in the different T cell subsets, which is indicative of proliferation.

### Cytokine Release Assay (Intracellular Staining)

This protocol outlines the measurement of IFNy and perforin production in T cells.

#### Methodology:

- Cell Culture and Treatment: Culture PBMCs and stimulate with anti-CD3/CD28 beads in the
  presence of adenosine and the respective antagonists (ISAM-140 or AZD-4635) for 48
  hours.
- Restimulation and Protein Transport Inhibition: Add PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
- Staining: Harvest cells and stain for surface markers. Then, fix and permeabilize the cells and stain for intracellular IFNy and perforin using fluorescently labeled antibodies.
- Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of T cells producing IFNy and perforin.

## **Dendritic Cell Activation Assay**



This protocol is a general method to assess the effect of the antagonists on DC maturation and function.



Click to download full resolution via product page

Caption: Workflow for a dendritic cell activation and T cell co-culture assay.

#### Methodology:

- DC Generation: Isolate CD14+ monocytes from PBMCs and culture with GM-CSF and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).
- Treatment: Treat iDCs with adenosine to induce a tolerogenic state, with or without ISAM 140 or AZD-4635, for 24 hours.



- Maturation: Induce DC maturation by adding a TLR agonist like lipopolysaccharide (LPS).
- Phenotypic Analysis: After 24-48 hours, harvest the DCs and stain for maturation markers (e.g., CD80, CD86, HLA-DR) and analyze by flow cytometry.
- Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with allogeneic CFSE-labeled T cells. After 3-5 days, measure T cell proliferation by CFSE dilution.

### **Summary and Conclusion**

Both **ISAM-140** and AZD-4635 show promise in reversing adenosine-mediated immunosuppression, albeit through targeting different adenosine receptor subtypes.

- ISAM-140, as an A2B receptor antagonist, has demonstrated the ability to rescue the proliferation of both T cells and NK cells in an adenosine-rich environment in at least one key study.[8] This suggests its potential utility in tumors with high adenosine concentrations where the lower-affinity A2B receptor is likely to be engaged.
- AZD-4635, an A2A receptor antagonist, has a broader range of supporting data
  demonstrating its capacity to restore T cell function and, notably, to enhance the antigenpresenting capabilities of dendritic cells.[9][10] Its efficacy in preclinical in vivo models, both
  as a monotherapy and in combination with checkpoint inhibitors, is well-documented.

The direct comparative data available suggests that in certain contexts, particularly for rescuing lymphocyte proliferation, **ISAM-140** may show effects where AZD-4635 does not.[8] However, the robust data on AZD-4635's impact on dendritic cells and its in vivo efficacy provide a strong rationale for its continued development.

Further head-to-head studies are warranted to fully elucidate the comparative efficacy of targeting the A2A versus the A2B receptor in different tumor contexts and their potential for synergistic combinations with other immunotherapies. Researchers should consider the specific immune cell populations they wish to modulate and the anticipated adenosine concentrations within their models of interest when selecting between these two promising antagonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 2. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a flow cytometry assay combining cell proliferation, viability and two specific surface markers | Medicina Universitaria [elsevier.es]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 11. Markers of Nonselective and Specific NK Cell Activation PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [A Comparative Analysis of ISAM-140 and AZD-4635 on Immune Cell Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672192#a-comparative-study-of-isam-140-and-azd-4635-on-immune-cell-function]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com